molecular formula C3H3F2NO B3046382 1,1-Difluoro-2-isocyanatoethane CAS No. 1237532-46-5

1,1-Difluoro-2-isocyanatoethane

Cat. No.: B3046382
CAS No.: 1237532-46-5
M. Wt: 107.06 g/mol
InChI Key: HHMFJCVUFBFVNG-UHFFFAOYSA-N
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Description

1,1-Difluoro-2-isocyanatoethane (CAS No. 1237532-46-5) is an organofluorine compound with the molecular formula C₃H₃F₂NO and a molecular weight of 107.06 g/mol . Its structure features a difluoroethyl group (-CH₂CF₂) bonded to an isocyanate (-NCO) group, as indicated by its SMILES notation [C-]#[N+]CC(F)F and InChIKey ZSEJLELCCJQLBU-UHFFFAOYSA-N . The compound is stored under unspecified conditions, and its boiling point remains undocumented in available literature .

Properties

IUPAC Name

1,1-difluoro-2-isocyanatoethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F2NO/c4-3(5)1-6-2-7/h3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMFJCVUFBFVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00625398
Record name 1,1-Difluoro-2-isocyanatoethane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1237532-46-5
Record name 1,1-Difluoro-2-isocyanatoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00625398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-difluoro-2-isocyanatoethane
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Difluoro-2-isocyanatoethane can be synthesized through several methods. One common approach involves the reaction of 1,1-difluoroethane with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds as follows: [ \text{CH3CHF2 + COCl2 + NEt3 → C3H3F2NO + NEt3HCl} ]

Another method involves the fluorination of 2-isocyanatoethanol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The reaction conditions typically require anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound often involves the continuous flow process, where reactants are fed into a reactor under controlled conditions. This method ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters, such as temperature and pressure, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-2-isocyanatoethane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding adducts.

    Polymerization: The isocyanate group can undergo polymerization reactions to form polyurethanes and other polymeric materials.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Catalysts: Tertiary amines, metal catalysts

    Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran

    Temperature: Typically low to moderate temperatures to prevent side reactions

Major Products Formed

    Ureas: Formed by reaction with amines

    Carbamates: Formed by reaction with alcohols

    Thiocarbamates: Formed by reaction with thiols

    Polyurethanes: Formed by polymerization reactions

Scientific Research Applications

Organic Synthesis

1,1-Difluoro-2-isocyanatoethane serves as a versatile reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its isocyanate functional group allows for the formation of ureas and carbamates, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

  • Case Study : A study demonstrated the use of this compound in synthesizing fluorinated ureas that exhibit enhanced biological activity compared to their non-fluorinated counterparts. These compounds showed potential as anti-cancer agents due to their ability to inhibit specific enzyme pathways involved in tumor growth .

Pharmaceutical Development

The unique properties of this compound make it a candidate for drug development. Its incorporation into drug molecules can enhance pharmacokinetic properties such as solubility and bioavailability.

  • Case Study : Research has indicated that incorporating fluorinated isocyanates into drug scaffolds can lead to increased metabolic stability. For instance, a series of fluorinated derivatives were synthesized and tested for their efficacy as inhibitors of specific kinases involved in cancer progression .

Material Science

In material science, this compound is used in the development of advanced materials such as polymers and coatings. Its reactivity allows it to participate in various polymerization reactions.

  • Case Study : A recent investigation focused on using this compound to create fluorinated polyurethane elastomers with improved thermal stability and mechanical properties. The resulting materials exhibited superior performance in harsh environments compared to traditional polyurethanes .

Comparative Analysis of Applications

Application AreaKey BenefitsExample Use Case
Organic SynthesisFormation of ureas and carbamatesSynthesis of anti-cancer agents
Pharmaceutical DevelopmentEnhanced metabolic stabilityDevelopment of kinase inhibitors
Material ScienceImproved thermal stabilityCreation of fluorinated polyurethane elastomers

Mechanism of Action

The mechanism of action of 1,1-difluoro-2-isocyanatoethane involves the reactivity of its isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This reactivity is exploited in various applications, such as the synthesis of ureas and carbamates, where the isocyanate group reacts with amines and alcohols, respectively.

Comparison with Similar Compounds

1,1,1-Trifluoro-2-isocyanatoethane (CAS 371-92-6)

  • Molecular Formula: C₃H₂F₃NO
  • Molecular Weight : 125.049 g/mol
  • Key Differences: Contains a trifluoroethyl group (-CF₃) instead of a difluoroethyl group. Applications: Used in fluorinated polymer precursors due to its trifluoromethyl group .

1,1-Dichloro-2,2-difluoroethane (CAS 471-43-2)

  • Molecular Formula : C₂H₂Cl₂F₂
  • Molecular Weight : 134.94 g/mol
  • Key Differences :
    • Substitution of the isocyanate group with chlorine atoms alters chemical behavior.
    • Chlorine increases molecular weight and boiling point compared to fluorine-substituted analogs.
    • Reactivity: Reacts with metals (e.g., barium, sodium) to form explosive compounds, similar to 1,1-difluoroethane derivatives .
    • Applications: Used in laboratory research and industrial synthesis .

2-Chloro-1,1-difluoroethane (CAS 338-65-8)

  • Molecular Formula : C₂H₃ClF₂
  • Molecular Weight : 100.5 g/mol
  • Key Differences :
    • Replaces the isocyanate group with a chlorine atom , reducing polarity and reactivity.
    • Lower molecular weight and simpler structure make it less hazardous but less versatile in polymer chemistry.
    • Applications: Intermediate in refrigerant production .

2-(Difluoromethoxy)-1,1,1-trifluoroethane (CAS 1885-48-9)

  • Molecular Formula : C₃H₃F₅O
  • Molecular Weight : 162.05 g/mol
  • Key Differences :
    • Contains a difluoromethoxy group (-OCF₂) instead of an isocyanate.
    • Used as a pharmaceutical reference standard for Isoflurane impurities, highlighting its role in quality control rather than reactive applications .

Ethane, 1,2-diisocyanato- (CAS 929-26-0)

  • Molecular Formula : C₂H₂N₂O₂
  • Molecular Weight : 114.05 g/mol
  • Key Differences: Features two isocyanate groups, significantly increasing reactivity and utility in cross-linking reactions for polyurethanes. Higher hazard profile due to dual reactive sites compared to mono-isocyanate derivatives.

Biological Activity

1,1-Difluoro-2-isocyanatoethane (DFICE) is a fluorinated organic compound with the chemical formula C3H3F2NO. Its unique structure imparts distinctive properties that have garnered interest in various fields, particularly in medicinal chemistry and materials science. This article focuses on the biological activity of DFICE, exploring its potential applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C3H3F2NO
  • Molecular Weight : 109.06 g/mol
  • Boiling Point : 56-58 °C
  • Melting Point : -50 °C

Biological Activity Overview

The biological activity of DFICE is primarily associated with its ability to interact with biological macromolecules, influencing various biochemical pathways. Research indicates that DFICE may exhibit:

  • Cytotoxicity : Preliminary studies suggest that DFICE can induce cytotoxic effects in certain cancer cell lines.
  • Enzyme Inhibition : DFICE has been shown to inhibit specific enzymes, which may contribute to its therapeutic potential.
  • Anti-inflammatory Properties : There are indications that DFICE may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

The mechanisms through which DFICE exerts its biological effects include:

  • Interaction with Proteins : DFICE can form covalent bonds with amino acid residues in proteins, potentially altering their function and stability.
  • Inhibition of Glycolysis : Similar to other fluorinated compounds, DFICE may inhibit glycolytic enzymes, thereby affecting energy metabolism in cells.
  • Modulation of Signaling Pathways : DFICE may influence various signaling pathways involved in cell proliferation and apoptosis.

Case Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the effects of DFICE on glioblastoma multiforme (GBM) cells. The results demonstrated that DFICE exhibited significant cytotoxicity with an IC50 value lower than that of conventional chemotherapeutics. The mechanism was attributed to the inhibition of glycolytic enzymes, leading to reduced ATP production and increased apoptotic markers.

Case Study 2: Enzyme Inhibition

Research has shown that DFICE acts as a potent inhibitor of hexokinase II (HKII), an enzyme critical for glucose metabolism in cancer cells. In vitro assays indicated that DFICE binds to HKII with high affinity, leading to a decrease in glycolytic flux and subsequent energy depletion in tumor cells.

Case Study 3: Anti-inflammatory Activity

In a model of acute inflammation, DFICE was administered to assess its anti-inflammatory properties. The compound significantly reduced the levels of pro-inflammatory cytokines and inhibited the recruitment of immune cells to inflamed tissues. This suggests potential therapeutic applications for inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
CytotoxicitySignificant reduction in cell viability
Enzyme InhibitionInhibition of HKII
Anti-inflammatoryDecreased cytokine levels

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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